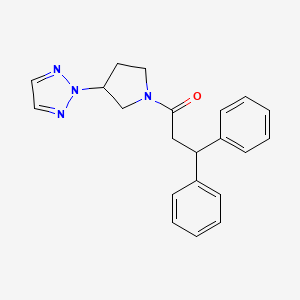
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, and the formation of the pyrrolidine ring, possibly through a ring-closing reaction. The phenyl groups could be introduced through a variety of reactions, including Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and pyrrolidine rings, as well as the phenyl groups and the ketone group. The spatial arrangement of these groups could have significant effects on the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the triazole ring, the pyrrolidine ring, and the phenyl and ketone groups. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its functional groups, and its stereochemistry. For example, it might exhibit polarity due to the presence of the ketone group, and its solubility could be affected by the presence of the heterocyclic rings .Aplicaciones Científicas De Investigación
Antidiabetic Activity
The compound has been found to exhibit significant α-glucosidase inhibition activity , which is crucial in the treatment of diabetes . Among all the compounds synthesized, some exhibited significant α-glucosidase inhibition activity with IC50 values ranging from 20.12±0.19 µM to 24.92±0.98 µM .
Anticancer Activity
The compound has shown potent anticancer activity against various cancer cell lines . Some compounds showed potent anticancer activity against A549 (human lung carcinoma) cell line with IC50 values ranging from 3.64 µM to 4.73 µM . Similarly, some compounds displayed potent anticancer activity against human breast cancer (MCF-7) cell line with IC50 values of 2.66 µM and 2.11 µM .
Antioxidant Activity
The compound has also demonstrated potent antioxidant activity . Some compounds exhibited potent antioxidant activity with IC50 values of 4.25 µM and 5.40 µM .
Safety Profile
The safety profile of the most active compounds was tested against non-cancer HEK293 cell line (human embryonic kidney 293), resulting in the lower toxicity of these compounds .
Synthesis of New Derivatives
The compound can be used as a base to synthesize new derivatives with potential biological activities . For instance, a series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and well characterized .
Structural Optimization Platform
The compound can be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mecanismo De Acción
Target of Action
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one, also known as 3,3-diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one, primarily targets the carbonic anhydrase-II enzyme. This enzyme plays a crucial role in regulating pH and ion balance by catalyzing the reversible hydration of carbon dioxide. Inhibiting carbonic anhydrase-II can disrupt these processes, making it a valuable target for therapeutic interventions in conditions like glaucoma, epilepsy, and certain types of cancer .
Mode of Action
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one interacts with the active site of the carbonic anhydrase-II enzyme. The compound binds to the zinc ion present in the enzyme’s active site, inhibiting its catalytic activity. This binding prevents the enzyme from converting carbon dioxide to bicarbonate and protons, thereby disrupting the enzyme’s normal function .
Biochemical Pathways
The inhibition of carbonic anhydrase-II by 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one affects several biochemical pathways. Primarily, it disrupts the bicarbonate buffer system, leading to altered pH levels in tissues. This can affect various physiological processes, including respiration, ion transport, and metabolic pathways. The compound’s action can lead to decreased intraocular pressure in glaucoma patients and reduced seizure activity in epilepsy .
Pharmacokinetics
The pharmacokinetics of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and distributed widely in body tissues. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions, and is excreted mainly via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one. For instance, variations in pH can affect the compound’s binding affinity to carbonic anhydrase-II, while temperature changes can impact its stability and degradation rate. Additionally, the presence of competing ions or molecules can influence its inhibitory activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-diphenyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-14-11-19(16-24)25-22-12-13-23-25)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12-13,19-20H,11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGMFQQFOMOMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

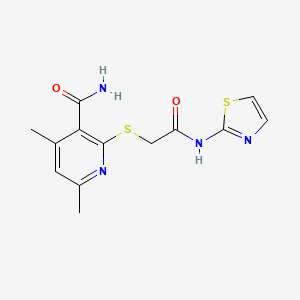
![N-[2-[[(1R,2S)-2-(2,6-Difluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2692670.png)
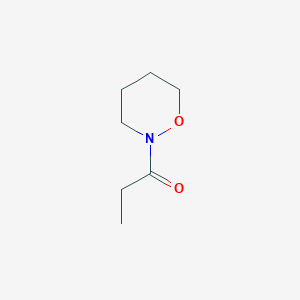
![N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2692672.png)
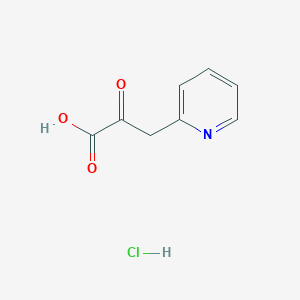
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2692675.png)
![(R)-3-(3,4-Dihydroxyphenyl)-2-[3-[7-hydroxy-2-(3,4-dihydroxyphenyl)-3-[[(R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]oxycarbonyl]benzofuran-5-yl]propenoyloxy]propionic acid](/img/structure/B2692676.png)
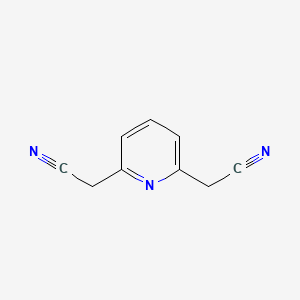
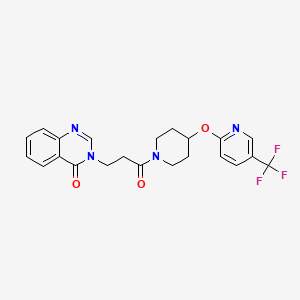

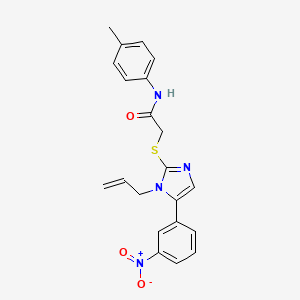
![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)
![Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2692684.png)
![3-methoxy-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2692685.png)